Bienvenue dans la boutique en ligne BenchChem!

Dihomo-|A-linolenic Acid-d6

Lipidomics Bioanalysis LC-MS/MS

Dihomo-γ-Linolenic Acid-d6 (DGLA-d6) is a deuterium-labeled analog of the 20-carbon omega-6 polyunsaturated fatty acid (PUFA) dihomo-γ-linolenic acid (DGLA). It is an analytical reference standard engineered for high-precision quantification of endogenous DGLA via mass spectrometry.

Molecular Formula C20H34O2
Molecular Weight 312.5 g/mol
Cat. No. B586437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihomo-|A-linolenic Acid-d6
Synonyms(8Z,11Z,14Z)-8,11,14-Eicosatrienoic Acid-d6;  (Z,Z,Z)-8,11,14-Eicosatrienoic Acid-d6;  8,11,14-Eicosatrienoic Acid-d6;  8,11,14-all-cis-Eicosatrienoic Acid-d6;  Bishomo-γ-linolenic Acid-d6;  DGLA-d6;  Dihomo-γ-linolenic Acid-d6;  Ro 12-1989-d6;  all-cis-8,11
Molecular FormulaC20H34O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCCCC(=O)O
InChIInChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D
InChIKeyHOBAELRKJCKHQD-JALKMEHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d6)A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Dihomo-γ-Linolenic Acid-d6 (DGLA-d6) for Analytical and Metabolic Research: A Stable Isotope-Labeled Omega-6 PUFA


Dihomo-γ-Linolenic Acid-d6 (DGLA-d6) is a deuterium-labeled analog of the 20-carbon omega-6 polyunsaturated fatty acid (PUFA) dihomo-γ-linolenic acid (DGLA). It is an analytical reference standard engineered for high-precision quantification of endogenous DGLA via mass spectrometry . DGLA is a metabolic intermediate in the essential fatty acid pathway, elongated from γ-linolenic acid (GLA, 18:3n-6) and a substrate for Δ5-desaturase to yield arachidonic acid (AA, 20:4n-6) [1]. DGLA is the direct precursor for the anti-inflammatory 1-series prostaglandins, such as PGE1, via the cyclooxygenase (COX) pathway [2].

Why Generic Unlabeled DGLA or 13C-Labeled Analogs Cannot Substitute for DGLA-d6 in Quantitative Analysis


In lipidomics and bioanalysis, substituting DGLA-d6 with unlabeled DGLA or other isotope-labeled fatty acids introduces significant analytical error and biological ambiguity. Unlabeled DGLA is indistinguishable from the endogenous analyte, making accurate quantification impossible. Alternative carbon-13 (13C) labeled standards, while theoretically similar, are not universally equivalent to deuterated (2H) standards. Crucially, 2H-labeled internal standards for fatty acids have been shown to be less susceptible to matrix suppression from endogenous lipid pools compared to their 13C-labeled counterparts, directly impacting measurement accuracy in complex biological matrices like plasma [1]. Furthermore, DGLA-d6 is specifically required to trace the metabolic fate of DGLA, distinguishing it from the structurally similar but functionally divergent arachidonic acid (AA) [2]. These critical quantitative and metabolic differentiations underscore why DGLA-d6 is a non-substitutable, application-specific reagent.

Quantitative Differentiation of Dihomo-γ-Linolenic Acid-d6 Against Key Comparators: An Evidence-Based Guide for Scientific Selection


DGLA-d6 Outperforms 13C-Labeled Analogs by Mitigating Matrix Suppression from Endogenous Lipids

In a direct comparison, deuterium-labeled essential fatty acids (EFAs) demonstrated significantly less analytical interference from endogenous fatty acid pools compared to carbon-13 (13C)-labeled EFAs. The study found that endogenous fatty acids in rat plasma had a greater suppressing effect on the measurements of 13C-U-labeled EFAs relative to those labeled with 2H5 [1]. This indicates that deuterated standards like DGLA-d6 provide more robust and accurate quantification in complex biological samples where endogenous lipid concentrations are high and variable.

Lipidomics Bioanalysis LC-MS/MS

DGLA-d6 Enables Accurate Quantification of the PGE1 Precursor with High Purity and Defined Labeling

DGLA-d6 is commercially available as an analytical standard with a certified purity of ≥99% for deuterated forms (d1-d6) . In contrast, unlabeled DGLA lacks the isotopic differentiation necessary to serve as an internal standard for mass spectrometry-based quantification. The incorporation of six deuterium atoms at specific positions (8,9,11,12,14,15) ensures a mass shift of +6 Da relative to endogenous DGLA, enabling unambiguous chromatographic resolution and peak integration without isotopic overlap .

Analytical Chemistry Lipidomics Internal Standard

DGLA-d6 Allows Tracing of a Distinct Anti-Inflammatory Metabolic Pathway Differentiated from Arachidonic Acid

DGLA and arachidonic acid (AA) are structurally similar omega-6 PUFAs but are metabolized with distinct kinetics by cyclooxygenase (COX) enzymes. Specifically, DGLA and AA have similar affinities (Km) and maximal reaction rates (Vmax) for COX-2. However, AA is preferentially metabolized by COX-1 [1]. This differential enzyme preference means that the use of DGLA-d6 is essential for specifically tracking the formation of anti-inflammatory 1-series prostaglandins (e.g., PGE1) from DGLA, rather than the pro-inflammatory 2-series prostaglandins (e.g., PGE2) derived from AA.

Inflammation Lipid Metabolism Cyclooxygenase

Structural Basis for Biological Divergence: DGLA-d6 is a Substrate for PGE1 Synthase, Unlike EPA and DHA

Within the omega-6 fatty acid family, DGLA serves as the direct biosynthetic precursor to the 1-series prostaglandins, including the anti-inflammatory mediator PGE1. In contrast, omega-3 fatty acids like eicosapentaenoic acid (EPA) are metabolized to the 3-series prostaglandins, which have distinct biological activities and receptor affinities [1]. This class-level metabolic divergence means that DGLA-d6 cannot be functionally substituted by deuterated EPA or DHA for studies focused on the 1-series prostaglandin pathway.

Lipid Metabolism Enzymology Prostaglandin Synthesis

Demonstrated Utility: DGLA-d6 as a Validated Internal Standard in Peer-Reviewed Cellular Metabolism Studies

The practical application of DGLA-d6 has been demonstrated in peer-reviewed research. In a study investigating the effect of DGLA on colon cancer cells, DGLA-d6 was successfully employed as an internal standard to quantify cellular DGLA levels via LC-MS [1]. This validates the reagent's fitness for purpose in complex biological matrices. In contrast, an unlabeled standard would be unsuitable, and a non-deuterated internal standard may have different ionization properties, potentially compromising accuracy.

Cancer Metabolism Lipidomics LC-MS

Primary Application Scenarios for Dihomo-γ-Linolenic Acid-d6 Driven by Quantitative Evidence


Quantitative Lipidomics in Plasma and Complex Biological Matrices

For researchers quantifying the DGLA lipidome in plasma, serum, or tissue homogenates, DGLA-d6 is the preferred internal standard. Its demonstrated superiority over 13C-labeled EFAs in mitigating matrix suppression from endogenous lipids ensures more accurate and reliable measurements [1]. This is critical for biomarker discovery studies, nutritional intervention trials, and investigations into diseases where the omega-6 fatty acid profile is altered.

Metabolic Tracing of the Anti-Inflammatory PGE1 Pathway

Investigators studying the resolution of inflammation, atopic dermatitis, or atherosclerosis, where DGLA-derived PGE1 plays a beneficial role [2], require DGLA-d6. The compound enables specific tracking of DGLA conversion to PGE1, a pathway that is kinetically and enzymatically distinct from the pro-inflammatory AA-COX-2-PGE2 axis [3]. Substituting with an AA-d8 or EPA-d5 tracer would yield data on the wrong metabolic pathway.

Validating Cell-Based Assays for COX-1/COX-2 Selectivity

In pharmacological research aimed at developing selective COX inhibitors or mixed desaturase inhibitors, DGLA-d6 provides a precise tool to quantify the intracellular ratio of DGLA to AA [3]. This ratio is a critical determinant of cellular PGE1 vs. PGE2 production. The use of DGLA-d6, validated in colon cancer cell models [4], ensures that changes in this key metabolic parameter can be accurately measured in response to drug treatment.

Routine LC-MS/MS Method Development and Quality Control

For bioanalytical and CRO laboratories developing and validating LC-MS/MS methods for the quantification of omega-6 PUFAs, DGLA-d6 is an essential component. Its high purity (≥99%) and the +6 Da mass shift from endogenous DGLA provide a robust, well-characterized internal standard that meets the stringent requirements for method validation and routine sample analysis, reducing the risk of analytical variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihomo-|A-linolenic Acid-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.